Cas no 1240315-24-5 (1-(piperidin-3-yl)pyrrolidin-2-one hydrochloride)

1-(piperidin-3-yl)pyrrolidin-2-one hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-(piperidin-3-yl)pyrrolidin-2-one hydrochloride
- 1-(3S)-3-Piperidinyl-2-pyrrolidinone HCl
- 1-(3s)-3-piperidinyl-2-pyrrolidinone hydrochloride
- 1-Piperidin-3-ylpyrrolidin-2-one;hydrochloride
-
- MDL: MFCD18252848
- インチ: 1S/C9H16N2O.ClH/c12-9-4-2-6-11(9)8-3-1-5-10-7-8;/h8,10H,1-7H2;1H
- InChIKey: LMIQBCYMIMCPQZ-UHFFFAOYSA-N
- ほほえんだ: Cl.O=C1CCCN1C1CNCCC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 181
- トポロジー分子極性表面積: 32.299
1-(piperidin-3-yl)pyrrolidin-2-one hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8166796-2.5g |
1-(piperidin-3-yl)pyrrolidin-2-one hydrochloride |
1240315-24-5 | 95% | 2.5g |
$748.0 | 2024-05-21 | |
Aaron | AR027VI4-250mg |
1-(piperidin-3-yl)pyrrolidin-2-one hydrochloride |
1240315-24-5 | 95% | 250mg |
$322.00 | 2025-02-15 | |
Aaron | AR027VI4-10g |
1-(piperidin-3-yl)pyrrolidin-2-one hydrochloride |
1240315-24-5 | 95% | 10g |
$3189.00 | 2023-12-16 | |
Enamine | EN300-8166796-0.1g |
1-(piperidin-3-yl)pyrrolidin-2-one hydrochloride |
1240315-24-5 | 95% | 0.1g |
$151.0 | 2024-05-21 | |
1PlusChem | 1P027V9S-50mg |
1-(piperidin-3-yl)pyrrolidin-2-one hydrochloride |
1240315-24-5 | 95% | 50mg |
$183.00 | 2023-12-25 | |
1PlusChem | 1P027V9S-2.5g |
1-(piperidin-3-yl)pyrrolidin-2-one hydrochloride |
1240315-24-5 | 95% | 2.5g |
$987.00 | 2023-12-25 | |
Aaron | AR027VI4-2.5g |
1-(piperidin-3-yl)pyrrolidin-2-one hydrochloride |
1240315-24-5 | 95% | 2.5g |
$1054.00 | 2025-02-15 | |
Aaron | AR027VI4-100mg |
1-(piperidin-3-yl)pyrrolidin-2-one hydrochloride |
1240315-24-5 | 95% | 100mg |
$233.00 | 2025-03-11 | |
1PlusChem | 1P027V9S-500mg |
1-(piperidin-3-yl)pyrrolidin-2-one hydrochloride |
1240315-24-5 | 95% | 500mg |
$483.00 | 2023-12-25 | |
1PlusChem | 1P027V9S-5g |
1-(piperidin-3-yl)pyrrolidin-2-one hydrochloride |
1240315-24-5 | 95% | 5g |
$1626.00 | 2023-12-25 |
1-(piperidin-3-yl)pyrrolidin-2-one hydrochloride 関連文献
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Junfeng Wang,Bin Liu,Xiumin Liu,Matthew J. Panzner,Chrys Wesdemiotis Dalton Trans., 2014,43, 14142-14146
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
1-(piperidin-3-yl)pyrrolidin-2-one hydrochlorideに関する追加情報
Introduction to 1-(piperidin-3-yl)pyrrolidin-2-one hydrochloride (CAS No. 1240315-24-5)
1-(piperidin-3-yl)pyrrolidin-2-one hydrochloride (CAS No. 1240315-24-5) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound belongs to the class of heterocyclic derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The presence of both piperidine and pyrrolidone moieties in its molecular structure contributes to its remarkable chemical and pharmacological characteristics, making it a subject of extensive research in medicinal chemistry.
The chemical structure of 1-(piperidin-3-yl)pyrrolidin-2-one hydrochloride consists of a piperidine ring substituted at the 3-position with a pyrrolidin-2-one moiety, further salted with hydrochloride. This configuration imparts specific electronic and steric properties that influence its interactions with biological targets. The compound’s solubility profile and stability under various conditions make it suitable for formulation in pharmaceutical applications, enhancing its utility in preclinical and clinical studies.
Recent advancements in the field of drug discovery have highlighted the importance of 1-(piperidin-3-yl)pyrrolidin-2-one hydrochloride due to its potential as an intermediate in the synthesis of bioactive molecules. Researchers have been exploring its role in developing novel therapeutic agents targeting various diseases, including neurological disorders and inflammatory conditions. The compound’s ability to modulate biological pathways has been a focal point in several pharmacological investigations, demonstrating its significance in addressing unmet medical needs.
In particular, the pyrrolidone ring in 1-(piperidin-3-yl)pyrrolidin-2-one hydrochloride has been found to exhibit inhibitory effects on certain enzymes and receptors, which are implicated in pathophysiological processes. Studies have shown that this moiety can interact with specific binding sites, leading to altered enzyme activity or receptor signaling. Such interactions are crucial for designing drugs that can selectively target pathological mechanisms without affecting normal physiological functions.
The hydrochloride salt form of this compound enhances its pharmacokinetic properties, including improved solubility and bioavailability. These attributes are essential for ensuring effective drug delivery to target sites within the body. The enhanced solubility profile allows for easier formulation into injectable solutions or oral dosage forms, broadening its applicability in therapeutic settings.
Current research endeavors are focusing on synthesizing derivatives of 1-(piperidin-3-yl)pyrrolidin-2-one hydrochloride to optimize their pharmacological profiles. By modifying the substituents on the piperidine ring or introducing additional functional groups, scientists aim to enhance binding affinity, reduce side effects, and improve overall therapeutic efficacy. These modifications are guided by computational modeling and experimental validation, ensuring that each derivative is thoroughly evaluated for safety and efficacy before moving into clinical trials.
The compound’s versatility has also been explored in the context of multimodal drug design. Researchers are investigating its potential as a scaffold for developing drugs that can simultaneously target multiple disease pathways or combine with other therapeutic agents for synergistic effects. This approach holds promise for treating complex diseases that involve multiple pathological processes.
Moreover, 1-(piperidin-3-yl)pyrrolidin-2-one hydrochloride has shown promise in preclinical studies as a candidate for treating neurological disorders. Its ability to cross the blood-brain barrier and interact with central nervous system receptors has been a subject of interest among neuropharmacologists. Preliminary findings suggest that it may have neuroprotective or anti-inflammatory properties, which could be beneficial in conditions such as Alzheimer’s disease or multiple sclerosis.
The synthesis of 1-(piperidin-3-yl)pyrrolidin-2-one hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes, reducing costs and improving scalability for industrial applications. These advancements are crucial for making novel pharmaceutical compounds more accessible for clinical use.
In conclusion, 1-(piperidin-3-yl)pyrrolidin-2-one hydrochloride (CAS No. 1240315-24-5) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features and demonstrated biological activities make it a valuable asset in designing novel therapeutic agents. Ongoing research continues to uncover new applications and derivatives of this compound, reinforcing its importance in addressing various medical challenges.
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